molecular formula C11H12N2O2 B015774 3-(Pyridine-3-carbonyl)piperidin-2-one CAS No. 144751-22-4

3-(Pyridine-3-carbonyl)piperidin-2-one

Cat. No. B015774
M. Wt: 204.22 g/mol
InChI Key: AKBAXTWXMULZOL-UHFFFAOYSA-N
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Description

3-(Pyridine-3-carbonyl)piperidin-2-one is a chemical compound that has garnered attention in various fields of chemistry due to its unique structure and potential applications. Its synthesis, structural analysis, and properties are of particular interest for their implications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, demonstrating the versatility and efficiency of such approaches in constructing complex molecular architectures. For instance, a three-component condensation involving pyridinium ylides, β-ketonitriles, and aldehydes has been shown to produce diverse compounds efficiently, highlighting the potential pathways for synthesizing compounds like 3-(Pyridine-3-carbonyl)piperidin-2-one (Demidov et al., 2021).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds are often determined through techniques such as X-ray diffraction, demonstrating the significance of hydrogen bonds and molecular packing in their stability. For instance, the crystal structure analysis of a nitrogenous compound has provided insights into the role of intermolecular interactions in defining molecular conformation and stability (Ban et al., 2023).

Chemical Reactions and Properties

Compounds containing the piperidine and pyridine moieties are involved in various chemical reactions, highlighting their reactivity and functional versatility. For example, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines has shown novel carbonylation reactions at a C−H bond in the piperazine ring, underscoring the complex reactivity of such structures (Ishii et al., 1997).

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • A novel protocol was developed for the regioselective synthesis of 1-(2-arylmethyl-5-aryl-3-thienyl)pyrrolidines and piperidines, indicating the potential of 3-(Pyridine-3-carbonyl)piperidin-2-one in facilitating complex chemical transformations (Karthikeyan, Perumal, & Balasubramanian, 2007).
  • A study highlighted a new methodology for the synthesis of 3-(pyrrolidin-1-yl)piperidine based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, showcasing its importance in medicinal chemistry (Smaliy et al., 2011).
  • Innovative techniques involving a telescoped route to synthesize 2,6-disubstituted 2,3,4,5-tetrahydropyridines and 2,6-syn-disubstituted piperidines were demonstrated, highlighting the chemical versatility of compounds related to 3-(Pyridine-3-carbonyl)piperidin-2-one (Cuthbertson & Taylor, 2013).

Chemical Properties and Structural Studies

  • Detailed structural analysis of a 2H-pyrazolo[4,3-c]pyridine derivative, showcasing the structural dynamics and intramolecular interactions of compounds related to 3-(Pyridine-3-carbonyl)piperidin-2-one, was provided (Karthikeyan et al., 2010).
  • A study on the synthesis of substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines provided insights into the chemical behavior and potential applications of related heterocyclic compounds (Shestopalov & Naumov, 2003).
  • Research on the generation and regioselective trapping of a 3,4-piperidyne for the synthesis of functionalized heterocycles presented insights into the reactivity and potential applications of compounds structurally similar to 3-(Pyridine-3-carbonyl)piperidin-2-one (McMahon et al., 2015).

Applications in Medicinal Chemistry and Drug Design

  • A study on the synthesis of fused bicyclic piperidines as potential bioactive templates for medicinal chemistry highlighted the importance of compounds like 3-(Pyridine-3-carbonyl)piperidin-2-one in the design of new drugs and therapeutic agents (Zhou et al., 2015).

Future Directions

Piperidines and their derivatives are key synthetic fragments for drug design, and thus, the development of efficient methods for their synthesis is an ongoing area of research2. Future directions may include the exploration of new synthesis methods, the discovery of novel biological activities, and the design of new drugs based on piperidine derivatives.


properties

IUPAC Name

3-(pyridine-3-carbonyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBAXTWXMULZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395389
Record name 3-(Pyridine-3-carbonyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridine-3-carbonyl)piperidin-2-one

CAS RN

144751-22-4
Record name 3-(Pyridine-3-carbonyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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